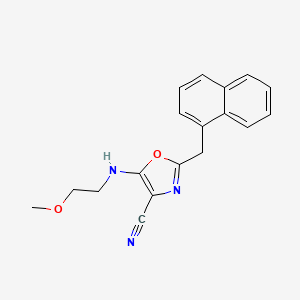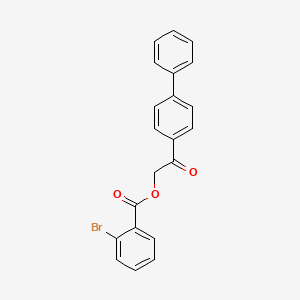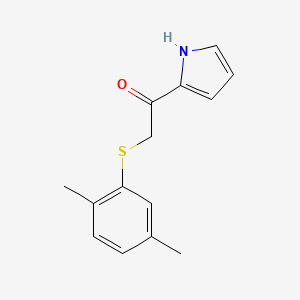
2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone is an organic compound that features a sulfanyl group attached to a dimethylphenyl ring and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone typically involves the reaction of 2,5-dimethylphenylthiol with 1-(1H-pyrrol-2-yl)ethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrrole derivatives.
科学的研究の応用
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-1-yl)ethanol
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-3-yl)ethanone
- 2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)propanone
Uniqueness
2-(2,5-Dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both the dimethylphenyl and pyrrole rings, along with the sulfanyl group, contributes to its versatility and potential for various applications .
特性
CAS番号 |
742093-54-5 |
|---|---|
分子式 |
C14H15NOS |
分子量 |
245.34 g/mol |
IUPAC名 |
2-(2,5-dimethylphenyl)sulfanyl-1-(1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C14H15NOS/c1-10-5-6-11(2)14(8-10)17-9-13(16)12-4-3-7-15-12/h3-8,15H,9H2,1-2H3 |
InChIキー |
MFXVAXCCTLFMEI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)SCC(=O)C2=CC=CN2 |
溶解性 |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


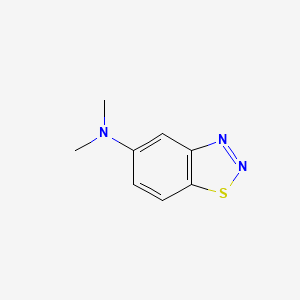
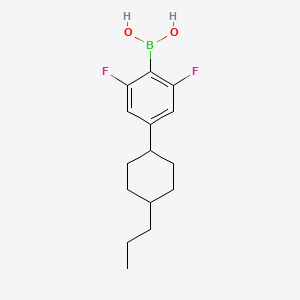
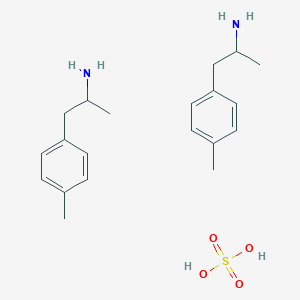
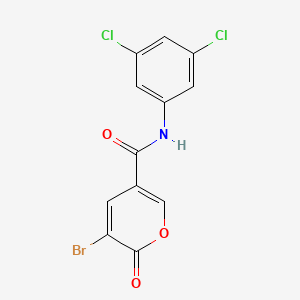
![N-[(Methanesulfonyl)oxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14150294.png)
![N~1~-{4-[(tert-Butylcarbamoyl)(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}-N~2~-(quinoline-2-carbonyl)aspartamide](/img/structure/B14150306.png)

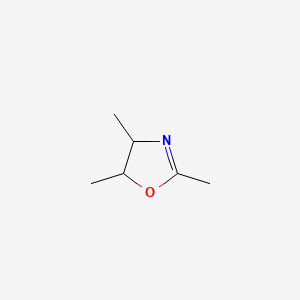
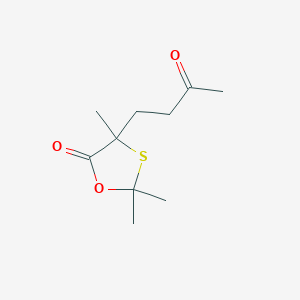
![2-methyl-3-({(E)-[4-(propan-2-yl)phenyl]methylidene}amino)quinazolin-4(3H)-one](/img/structure/B14150328.png)
![N-[4-[[(E)-(2-ethoxyphenyl)methylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14150329.png)

